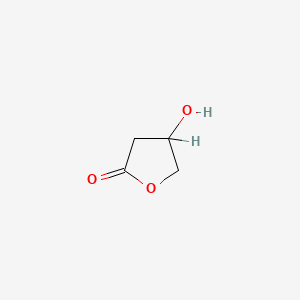

2(3H)-Furanone, dihydro-4-hydroxy-

Beschreibung

Nomenclature and Chemical Classification within Furanone Derivatives

2(3H)-Furanone, dihydro-4-hydroxy- is systematically named 4-hydroxyoxolan-2-one according to IUPAC nomenclature. nih.gov However, it is frequently referred to by various synonyms in scientific literature, including 3-hydroxybutyrolactone and 4-hydroxydihydrofuran-2(3H)-one. nih.gov Its molecular formula is C₄H₆O₃, and it has a molecular weight of approximately 102.09 g/mol . nih.gov

This compound belongs to the broader class of organic compounds known as furanones. Furanones are characterized by a furan (B31954) ring structure containing a ketone group. Specifically, 2(3H)-Furanone, dihydro-4-hydroxy- is a derivative of dihydrofuranone, indicating the saturation of the furan ring. The presence of the hydroxyl group at the fourth position is a key feature influencing its chemical properties and interactions. It is also classified as a gamma-butyrolactone (B3396035), which is an aliphatic five-membered ring with four carbon atoms and one oxygen atom. foodb.ca

The structural characteristics of 2(3H)-Furanone, dihydro-4-hydroxy- are detailed in the table below.

| Property | Value |

| Molecular Formula | C₄H₆O₃ nih.gov |

| Molecular Weight | 102.09 g/mol nih.gov |

| IUPAC Name | 4-hydroxyoxolan-2-one nih.gov |

| CAS Number | 5469-16-9 nih.gov |

| InChI | InChI=1S/C4H6O3/c5-3-1-4(6)7-2-3/h3,5H,1-2H2 nih.gov |

| InChIKey | FUDDLSHBRSNCBV-UHFFFAOYSA-N nih.gov |

| SMILES | C1C(COC1=O)O nih.gov |

Furanone derivatives are a diverse group of compounds with various substitutions on the furanone core. For instance, the addition of methyl groups leads to compounds like 4-hydroxy-2,5-dimethyl-3(2H)-furanone, a well-known flavor compound. researchgate.net Other variations include the presence of alkyl chains, such as in (R)-dihydro-4-propyl-2(3H)-furanone, which has applications in synthetic organic chemistry. chemicalbook.com The position of the hydroxyl group and other substituents dramatically influences the molecule's properties and biological activities.

Historical Context of Research on Dihydro-4-hydroxy-2(3H)-Furanone

Research into furanone compounds has a rich history, particularly in the context of flavor and aroma chemistry. A related compound, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®), was first identified in pineapples in 1965 and is a product of the Maillard reaction. researchgate.netresearchgate.net While the specific timeline for the initial isolation and characterization of 2(3H)-Furanone, dihydro-4-hydroxy- is less prominently documented, its presence has been reported in various natural sources.

Notably, it has been identified in Crocus sativus (saffron) and is a naturally occurring component in some wines. nih.govwikipedia.org The study of such natural products has been a significant driver for research into this and related compounds. Early investigations likely focused on its identification and quantification in these natural matrices using techniques like gas chromatography-mass spectrometry (GC-MS). wikipedia.org Over time, the focus has expanded to include its synthesis and potential biological roles.

Significance and Research Trajectory of Dihydro-4-hydroxy-2(3H)-Furanone

The significance of 2(3H)-Furanone, dihydro-4-hydroxy- in academic research stems from its versatile chemical nature and its presence in biological systems. Its research trajectory has evolved from simple identification to the exploration of its potential applications in various scientific domains.

One of the key areas of investigation is its biological activity. Furanones, as a class, are known for their diverse biological effects, including antimicrobial, anti-inflammatory, and antioxidant properties. ontosight.ai Specifically, 2(3H)-Furanone, dihydro-4-hydroxy- has been noted for its potential antimicrobial activity, which involves disrupting microbial cell membranes and interfering with metabolic processes. Furthermore, its hydroxyl group allows it to act as a hydrogen bond donor, enabling interactions with biomolecules like proteins and enzymes, potentially modulating their activity.

Recent research has also explored the role of furanones as quorum sensing inhibitors in bacteria. ontosight.ai Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate group behaviors, and its inhibition is a promising strategy for controlling bacterial infections. ontosight.ai The potential of 2(3H)-Furanone, dihydro-4-hydroxy- and its derivatives in this area is a significant driver of current research.

The research trajectory also points towards its use as a chiral building block in synthetic organic chemistry. The stereochemistry of the hydroxyl group is crucial for its biological activity, and the enantioselective synthesis of such compounds is an active area of research. chemicalbook.com These chiral synthons are valuable for the creation of more complex molecules with specific biological functions.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-hydroxyoxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3/c5-3-1-4(6)7-2-3/h3,5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUDDLSHBRSNCBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00872986 | |

| Record name | beta-Hydroxybutyrolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00872986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5469-16-9 | |

| Record name | 3,4-Dihydroxybutanoic acid gamma-lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005469169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5469-16-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26907 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | beta-Hydroxybutyrolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00872986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-hydroxy-γ-butyrolactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXYBUTYROLACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0M94O5FN60 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Occurrence and Isolation Methodologies for Dihydro 4 Hydroxy 2 3h Furanone

Natural Occurrence and Distribution in Biological Systems

Dihydro-4-hydroxy-2(3H)-furanone is distributed across different biological kingdoms, from plants to mammals. Its natural presence is of interest to researchers in various fields, including phytochemistry and food chemistry.

This furanone derivative has been reported in several medicinal plants. Notably, it is found in Crocus sativus, the plant from which saffron is derived. nih.gov Its occurrence has also been documented in other plants such as Anoectochilus formosanus and Climacodon septentrionalis. The presence of this compound in these plants suggests a potential role in their biochemical pathways or defense mechanisms.

While specific data on the presence of dihydro-4-hydroxy-2(3H)-furanone in Saccharum barberi is not extensively detailed in the provided results, related furanone compounds are significant in food chemistry. For instance, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), also known as Furaneol, is a key aroma compound in many fruits like strawberries and pineapples, and is also found in buckwheat and tomato. wikipedia.orgnih.gov This suggests that furanone derivatives are important contributors to the flavor and aroma profiles of various food sources. The analysis of such compounds in food, including baby food, is often carried out to determine their levels. nih.govresearchgate.net

Dihydro-4-hydroxy-2(3H)-furanone and its derivatives can be found in mammalian systems, where they are involved in various metabolic pathways. The compound interacts with enzymes like oxidoreductases and transferases, influencing their activity. It can be transported across cellular membranes and may accumulate in specific tissues. The study of nitrofuran metabolites in animal tissues, for example, is an important area of food safety research, with regulatory bodies establishing standard methods for their detection. jfda-online.com

Advanced Isolation and Purification Techniques for Dihydro-4-hydroxy-2(3H)-Furanone from Complex Matrices

The extraction and purification of dihydro-4-hydroxy-2(3H)-furanone from its natural sources are crucial for its characterization and further study. Various chromatographic and extraction methods are employed to isolate this compound from complex biological samples.

Chromatographic techniques are essential for the separation and identification of dihydro-4-hydroxy-2(3H)-furanone.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used for the analysis of volatile and semi-volatile compounds like furanones. GC-MS analysis can confirm the molecular ion of dihydro-4-hydroxy-2(3H)-furanone at a mass-to-charge ratio (m/z) of 102 ([M+H]⁺) and provides fragmentation patterns consistent with its lactone ring structure. It is a standard method for determining the presence of furanone derivatives in various food matrices. nih.govmdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful tool for the quantification of furanone derivatives in complex samples like baby food. nih.govresearchgate.net This method offers high selectivity and sensitivity, allowing for the detection of low concentrations of the target compound. nih.gov It is also the method of choice for the analysis of nitrofuran metabolites in animal-derived food products. jfda-online.comusda.gov

The table below summarizes the key aspects of these chromatographic techniques for the analysis of furanone compounds.

| Technique | Sample Type | Key Findings |

| GC-MS | Plant extracts, Food samples | Confirms molecular weight and structural features of furanones. Used for quantitative analysis in fruit juices. nih.gov |

| LC-MS/MS | Baby food, Animal tissues | Enables simultaneous determination of multiple furanone derivatives and other contaminants. nih.govresearchgate.net Standard method for regulatory monitoring of nitrofuran metabolites. jfda-online.comusda.gov |

Prior to chromatographic analysis, the target compound often needs to be extracted and concentrated from the sample matrix.

Solvent extraction is a fundamental step in the isolation process. The choice of solvent is critical and depends on the polarity of the target compound and the nature of the sample matrix. For instance, in the extraction of furanones from samples with high oil content, solvents like dichloromethane (B109758) or toluene (B28343) can be used to selectively extract the compounds. researchgate.netosti.gov For furanocoumarins in plant material, methanol (B129727) has been found to be effective, especially when combined with accelerated solvent extraction (ASE). nih.gov

Enrichment strategies are often necessary to increase the concentration of the analyte to a level detectable by analytical instruments. Solid-phase extraction (SPE) is a commonly used technique for this purpose. Different sorbents can be used depending on the properties of the compound and the matrix. For example, a cation-exchange SPE has been used for the cleanup of baby food samples before LC-MS/MS analysis. nih.govresearchgate.net

The following table outlines some solvent extraction and enrichment strategies used for furanone compounds.

| Technique | Matrix | Solvents/Sorbents | Purpose |

| Solvent Extraction | High-oil food samples | Dichloromethane, Toluene | Selective extraction of furanones. researchgate.netosti.gov |

| Accelerated Solvent Extraction (ASE) | Plant material (fruits) | Methanol | High-yield extraction of furanocoumarins. nih.gov |

| Solid-Phase Extraction (SPE) | Baby food | Cation-exchange sorbents | Sample cleanup and enrichment. nih.govresearchgate.net |

| Liquid-Liquid Extraction | Water, Animal tissues | Ethyl acetate | Isolation of derivatized nitrofuran metabolites. jfda-online.comusda.gov |

Synthetic Approaches and Derivatization Strategies for Dihydro 4 Hydroxy 2 3h Furanone

Chemical Synthesis Pathways for Dihydro-4-hydroxy-2(3H)-Furanone and its Stereoisomers

Chemical synthesis provides several reliable routes to dihydro-4-hydroxy-2(3H)-furanone and its stereoisomers, often starting from readily available industrial chemicals.

Dehydrogenation of 1,4-Butanediol (B3395766)

The catalytic oxidant-free dehydrogenation of 1,4-butanediol (1,4-BDO) is a significant pathway for producing γ-butyrolactone (GBL), a structurally related compound. mdpi.com This process is considered a green and atom-efficient strategy. mdpi.com The reaction typically employs copper-based catalysts and proceeds through a series of consecutive reactions. mdpi.com

The mechanism involves three main steps mdpi.com:

Dehydrogenation of 1,4-BDO to form the intermediate 4-hydroxybutanal.

Intramolecular cyclization of 4-hydroxybutanal via a hemiacetal to form 2-hydroxytetrahydrofuran (B17549).

A final dehydrogenation step that converts 2-hydroxytetrahydrofuran into γ-butyrolactone (GBL).

The efficiency of copper catalysts in this process is closely linked to their dispersion, surface area, and particle size. mdpi.com While this route directly yields GBL, modifications and further oxidation steps would be necessary to introduce the 4-hydroxy group to produce dihydro-4-hydroxy-2(3H)-furanone.

Hydrogenation of Maleic Anhydride (B1165640)

The catalytic hydrogenation of maleic anhydride is a cornerstone of industrial production for key chemicals like succinic anhydride, γ-butyrolactone (GBL), and tetrahydrofuran (B95107) (THF). mdpi.com This complex process requires careful selection of catalysts to prevent excessive hydrogenation and unwanted side reactions. mdpi.com Both noble metals (such as Palladium and Ruthenium) and transition metals have been utilized as catalysts in this reaction. mdpi.comumn.edu

| Catalyst | Reaction Time for ~100% Conversion (min) | Temperature (°C) | Pressure (MPa) |

|---|---|---|---|

| Ni/CeO₂-δ | 60 | 210 | 5.0 |

| Co/CeO₂-δ | 180 | 210 | 5.0 |

| Cu/CeO₂-δ | 240 | 210 | 5.0 |

Routes to (S)-3-Hydroxy-gamma-butyrolactone

Enantiomerically pure (S)-3-hydroxy-γ-butyrolactone is a highly sought-after chiral intermediate in the pharmaceutical industry. nih.govchemicalbook.com Several synthetic strategies have been developed to produce this specific stereoisomer.

One prominent chemoenzymatic approach starts from L-malic acid, which undergoes selective hydrogenation followed by a lipase-catalyzed hydrolysis. nih.govchemicalbook.com In this process, Candida rugosa lipase (B570770) was identified as a highly efficient enzyme for the hydrolysis of the intermediate (S)-β-benzoyloxy-γ-butyrolactone. nih.gov A scale-up of this enzymatic hydrolysis to a 1,850-kg scale successfully produced 728.5 kg of (S)-3-hydroxy-γ-butyrolactone with an 80% isolated yield. nih.gov

Other routes include google.comnih.gov:

Enzymatic or catalytic reduction of β-keto esters.

Selective reduction of (L)-malic acid esters.

Synthesis from inexpensive carbohydrate materials like maltose, maltodextrin, and lactose. This method involves treating the carbohydrate source with cumene (B47948) hydroperoxide in the presence of a base to form (S)-3,4-dihydroxybutyric acid, which is then acidified to yield the desired lactone. google.com

Stereoselective Synthesis of Dihydro-4-hydroxy-2(3H)-furanone Analogs

The dihydro-4-hydroxy-2(3H)-furanone ring system is a valuable scaffold for designing new therapeutic agents. The stereochemistry of the hydroxyl group is critical for the biological activity of its derivatives, making the enantioselective synthesis of such compounds an active area of research. These chiral synthons are crucial for creating more complex molecules with specific biological functions.

For example, the synthesis of (R)-dihydro-4-propyl-2(3H)-furanone focuses on the formation of the furanone ring through cyclization reactions. chemicalbook.com The process starts with simple ketones and aldehydes and involves key steps like condensation, cyclization, and reduction. chemicalbook.com These steps are carefully controlled to maintain the desired (R)-configuration at the propyl-substituted carbon, which is essential for the compound's functionality. chemicalbook.com Advanced techniques such as asymmetric catalysis are often employed to improve the yield and selectivity of the target enantiomer. chemicalbook.com

Biocatalytic and Chemoenzymatic Synthesis of Dihydro-4-hydroxy-2(3H)-Furanone and Related Hydroxybutyrolactones

Biocatalysis offers significant advantages in asymmetric synthesis due to the exceptional stereoselectivity of enzymes. acs.org These methods are increasingly used for producing chiral chemicals. nih.govacs.org

Enzymatic Production from 4-Hydroxybutyrate

Enzymatic processes have been explored for the synthesis of optically active hydroxybutyrolactones. Biotransformation methods can be used to produce (S)-3-hydroxy-γ-butyrolactone. acs.org For instance, microbial dehalogenation of (S)-4-chloro-3-hydroxybutyrate has been achieved using Enterobacter or engineered Escherichia coli to generate the target lactone. acs.org

A biosynthetic pathway for optically pure (S)-3-hydroxy-γ-butyrolactone was established in engineered E. coli. acs.org This five-step pathway mimics the 1,2,4-butanetriol (B146131) biosynthesis route and consists of the following enzymes acs.org:

D-xylose dehydrogenase

D-xylonolactonase

D-xylonate dehydratase

2-keto acid decarboxylase

Aldehyde dehydrogenase

This engineered microbial system provides a method for producing the chiral lactone from a renewable resource like D-xylose. acs.org

Tandem Aldol (B89426) Addition and Carbonyl Reduction for Chiral Derivatives

A biocatalytic approach has been developed for the synthesis of chiral 3- and 4-substituted-2-hydroxy-4-butyrolactone derivatives using a tandem, one-pot, two-step process involving stereoselective enzymatic aldol addition and subsequent asymmetric biocatalytic reduction. nih.gov This strategy employs simple, achiral starting materials—aldehydes and 2-oxoacids—to generate structurally diverse and chiral lactone derivatives. nih.govacs.org The process first involves the aldol addition of a 2-oxoacid to an aldehyde, catalyzed by a stereoselective aldolase (B8822740), to create a 4-hydroxy-2-oxoacid intermediate. nih.govacs.org This intermediate then undergoes a stereoselective reduction of its 2-carbonyl group, catalyzed by a ketoreductase, yielding a 2-hydroxyacid. nih.gov During the workup and purification stages, this 2-hydroxyacid undergoes intramolecular esterification (lactonization) to form the final substituted-2-hydroxy-4-butyrolactone product. nih.govacs.org

The effectiveness of this method has been demonstrated using a selection of three stereoselective 2-oxoacid aldolases and two stereocomplementary ketoreductases. nih.gov The enzymes used include aldolases from E. coli (KPHMTEcoli and YfaUEcoli) and Pseudomonas putida (HBPAPputida), and ketoreductases from E. coli (KPREcoli) and Pseudomonas syringae pv. tomato (DpkAPsyrin). nih.govcsic.es This enzymatic combination allows for a stereodivergent route, producing various configurations of the chiral lactones. nih.govcsic.es Research has shown successful synthesis of 29 different 3- and 4-substituted 2-hydroxy-4-butyrolactones. nih.gov The aldol addition step achieved conversions ranging from 32% to 98%, while the ketoreduction step consistently reached over 95% conversion. nih.gov The resulting products exhibited high stereoselectivity, with diastereomeric ratios from 60:40 to 98:2 and enantiomeric excess often greater than 99%. nih.gov One-pot cascade reactions have been successfully implemented, yielding isolated yields between 30% and 57%. nih.gov

| Enzyme Combination | Substrates | Product Type | Stereochemical Outcome | Conversion/Yield |

|---|---|---|---|---|

| YfaUEcoli / KPREcoli or DpkAPsyrin | Aldehydes + 2-Oxoacids | 3-Substituted-2-hydroxy-4-butyrolactones | (2R,3S), (2S,3S), (2R,3R), or (2S,3R) configurations nih.govcsic.es | Aldol conversion: 32-98%; Ketoreduction: >95% nih.gov |

| KPHMTEcoli / KPREcoli or DpkAPsyrin | Formaldehyde + 2-Oxoacids | 3-Substituted-2-hydroxy-4-butyrolactones nih.govresearchgate.net | High diastereomeric ratios (up to 98:2) and ee >99% nih.gov | Global isolated yields: 20-45% nih.gov |

| HBPAPputida / DpkAPsyrin | Aldehydes + 2-Oxoacids | 4-Substituted-2-hydroxy-4-butyrolactones | (2S,4R) configuration nih.govcsic.es | Diastereomeric ratios from 87:13 to 98:2 nih.govcsic.es |

Microbial Fermentation Strategies for 4-Hydroxybutyrate and its Lactones

Microbial fermentation presents a viable route for the production of 4-hydroxybutyrate (4HB) and its corresponding lactones. nih.govresearchgate.net Recombinant microorganisms have been engineered to convert precursors into 4HB. nih.gov One strategy involves the transformation of 1,4-butanediol (1,4-BD) into 4HB using bacteria such as Aeromonas hydrophila, Escherichia coli, and Pseudomonas putida. nih.govresearchgate.net These microorganisms are engineered to harbor genes for 1,3-propanediol (B51772) dehydrogenase (dhaT) and aldehyde dehydrogenase (aldD), which catalyze the conversion. nih.govresearchgate.net

Among the tested strains, recombinant A. hydrophila 4AK4 containing the genes dhaT and aldD proved to be the most effective producer of 4HB. nih.gov In shake flask experiments, this strain could produce approximately 4 g/L of 4HB from 10 g/L of 1,4-BD within 48 hours. nih.govresearchgate.net When scaled up to a 6-L fermenter, the production increased to over 10 g/L of 4HB from 20 g/L of 1,4-BD in 52 hours. nih.govresearchgate.net The resulting 4HB-containing fermentation broth can then be used as a substrate for other microorganisms to produce polymers like poly(4-hydroxybutyrate) [P(4HB)] and poly(3-hydroxybutyrate-co-4-hydroxybutyrate) [P(3HB-4HB)]. nih.gov For instance, recombinant E. coli S17-1 was able to accumulate P(4HB) up to 83% of its cell weight when grown on this fermentation broth. nih.govresearchgate.net

Engineered Biosynthetic Pathways for 3-Hydroxy-γ-butyrolactone

Since there are no known naturally occurring biosynthetic pathways for 3-hydroxy-γ-butyrolactone (3HγBL) or its hydrolyzed form, 3,4-dihydroxybutyric acid (3,4-DHBA), novel pathways must be designed and engineered in microbial hosts. nih.gov One such pathway condenses two acyl-CoA molecules, stereospecifically reduces the resulting β-ketone, and finally hydrolyzes the CoA thioester to release the free acid. nih.gov In one application of this platform, acetyl-CoA is condensed with glycolyl-CoA, which is formed intracellularly from exogenously supplied glycolic acid. nih.govmit.edu This process, engineered in E. coli, leads to the production of 3,4-DHBA, which exists in equilibrium with its lactonized form, 3HγBL. nih.gov Using this method, titers of 918 ± 21 mg/L of (S)-3,4-DHBA and 271 ± 15 mg/L of (S)-3HBL have been achieved. mit.edu

Another engineered five-step pathway has been constructed in E. coli to produce optically pure (S)-3HγBL from D-xylose. acs.org This pathway mimics the 1,2,4-butanetriol biosynthesis route and consists of D-xylose dehydrogenase, D-xylonolactonase, D-xylonate dehydratase, 2-keto acid decarboxylase, and aldehyde dehydrogenase. acs.org The engineered strain successfully converted D-xylose to 3HγBL, with stereochemical analysis confirming the product was a single isomer with an enantiomeric excess (ee) of 99.3%. acs.org Through fed-batch fermentation, this optimized strain achieved a titer of 3.5 g/L of (S)-3HγBL, with a volumetric productivity of 50.6 mg/(L·h) and a molar yield of 52.1% from D-xylose. acs.org

Rational Design of Dihydro-4-hydroxy-2(3H)-Furanone Derivatives for Targeted Applications

Synthesis of 3-Substituted-2-hydroxy-4-butyrolactones

The synthesis of chiral 3-substituted-2-hydroxy-4-butyrolactones can be achieved through a tandem biocatalytic process that combines an aldol addition reaction with a subsequent carbonyl reduction. nih.govacs.org This method utilizes stereocomplementary aldolases and ketoreductases to create a variety of 3-substituted derivatives from simple starting materials. nih.gov Specifically, aldolases such as YfaUEcoli and KPHMTEcoli are used to catalyze the initial C-C bond formation between an aldehyde and a 2-oxoacid. nih.govacs.org The resulting 3-substituted-4-hydroxy-2-oxoacid is then reduced by a ketoreductase, such as KPREcoli or DpkAPsyrin, which shows promiscuous activity. nih.govcsic.es

This biocatalytic route has been used to prepare 21 different 2-hydroxy-3-substituted-4-butyrolactones with various stereochemical configurations, including (2R,3S), (2S,3S), (2R,3R), or (2S,3R). nih.govcsic.es The stereoselectivity of the reaction is high, with diastereomeric ratios ranging from 60:40 to 98:2. nih.govcsic.es The ketoreductase KPREcoli demonstrated broad substrate tolerance for 3-substituted-4-hydroxy-2-oxoacids, while DpkAPsyrin also effectively reduced these intermediates. acs.org The entire process can be performed in a one-pot, two-step reaction, leading to the desired lactones after spontaneous intramolecular cyclization. nih.govacs.org

| Aldolase | Ketoreductase | Starting Materials | Product Stereochemistry | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| YfaUEcoli | KPREcoli | Aldehydes + 2-Oxoacids | (2R,3S) or (2R,3R) | Up to 98:2 nih.gov |

| YfaUEcoli | DpkAPsyrin | Aldehydes + 2-Oxoacids | (2S,3S) or (2S,3R) | 60:40 to 98:2 nih.gov |

| KPHMTEcoli | KPREcoli | Aldehydes + 2-Oxoacids | (2R,3S) or (2R,3R) | Up to 98:2 nih.gov |

| KPHMTEcoli | DpkAPsyrin | Aldehydes + 2-Oxoacids | (2S,3S) or (2S,3R) | Up to 98:2 nih.gov |

Synthesis of 4-Substituted-2-hydroxy-4-butyrolactones

Similar to the synthesis of 3-substituted derivatives, 4-substituted-2-hydroxy-4-butyrolactones are synthesized using a tandem biocatalytic aldol addition and carbonyl reduction sequence. nih.govacs.org This synthetic route employs a different set of enzymes to achieve substitution at the 4-position of the lactone ring. nih.gov The key aldolase for this transformation is trans-o-hydroxybenzylidene pyruvate (B1213749) hydratase-aldolase from Pseudomonas putida (HBPAPputida). nih.gov This enzyme catalyzes the aldol addition to generate a 4-substituted-4-hydroxy-2-oxoacid intermediate. nih.govacs.org

The subsequent reduction of the 2-carbonyl group is carried out by the ketoreductase DpkAPsyrin. nih.govacs.org The ketoreductase KPREcoli was found not to be a substrate for these 4-substituted intermediates. acs.org This enzymatic process has been successfully applied to produce six different 2-hydroxy-4-substituted-4-butyrolactones, all with a (2S,4R) configuration. nih.govcsic.es The reactions demonstrate good to excellent diastereoselectivity, with diastereomeric ratios ranging from 87:13 to 98:2. nih.govcsic.es

| Aldolase | Ketoreductase | Product Stereochemistry | Diastereomeric Ratio (dr) | Number of Derivatives Synthesized |

|---|---|---|---|---|

| HBPAPputidanih.govacs.org | DpkAPsyrinnih.govacs.org | (2S,4R) nih.govcsic.es | 87:13 to 98:2 nih.govcsic.es | 6 nih.govcsic.es |

Formation of Poly(4-hydroxybutyrate) from GBL

Poly(4-hydroxybutyrate) (P4HB), a biocompatible and bioresorbable polyester, can be synthesized from γ-butyrolactone (GBL), which is also known as dihydro-2(3H)-furanone. frontiersin.orgresearchgate.net P4HB production has traditionally relied on microbial fermentation, but chemical synthesis via ring-opening polymerization (ROP) of GBL is an area of increasing interest. acs.org

Microbial Synthesis: In microbial systems, GBL can serve as a carbon source for bacteria that accumulate P4HB. For example, Hydrogenophaga pseudoflava can produce a P4HB homopolymer when cultivated in a specific three-step process designed to first grow biomass, then eliminate residual storage polymers like P(3HB), and finally synthesize P4HB from GBL. frontiersin.orgnih.gov Recombinant E. coli has also been engineered to produce P4HB. frontiersin.org By using sodium-4-hydroxybutyrate, which is obtained from the chemical hydrolysis of the less expensive GBL, production costs can be significantly reduced. frontiersin.org

Chemical Synthesis: The chemical synthesis of high molecular weight P4HB from GBL via ROP has been historically challenging due to the low ring strain of the five-membered GBL monomer. researchgate.netacs.org For a long time, GBL was considered non-polymerizable. researchgate.netnih.gov However, recent advances in catalysis and understanding the polymerization thermodynamics have enabled the synthesis of P4HB with useful molar masses (Mn ~ 30 kDa and higher). acs.org This chemocatalytic route offers potential advantages over fermentation, such as faster reaction kinetics and greater control over polymer chain length and architecture. acs.org The resulting chemosynthetic P4HB is structurally equivalent to the microbially derived polymer and exhibits desirable properties for biomedical applications, including a low glass transition temperature (approx. -50°C), a melting point around 60°C, high tensile strength, and significant elongation at break. researchgate.netacs.orgnih.gov

Biological Activities and Pharmacological Potential of Dihydro 4 Hydroxy 2 3h Furanone

Antioxidant Properties and Free Radical Scavenging

Furanones, as a chemical class, are known to possess antioxidant properties. Studies on related furanone compounds have demonstrated their capacity to counteract oxidative stress. For example, research on four different 4-hydroxy-3(2H)-furanones, including 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) and 2(or 5)-ethyl-4-hydroxy-5(or 2)-methyl-3(2H)-furanone (EHMF), revealed significant antioxidative activities. nih.gov These compounds showed a high suppression effect on lipid peroxidation in human plasma. nih.gov The antioxidant effects of these related compounds were also tested in an in vivo model, where HDMF and EHMF were observed to inhibit the formation of spontaneous cataracts in rats, an effect attributed to their antioxidative activity against superoxide (B77818) radicals in lens tissue. nih.gov

The structural features of phenolic compounds, which share the hydroxyl group feature with dihydro-4-hydroxy-2(3H)-furanone, are crucial for their free radical scavenging capabilities. nih.gov Key requirements for high reactivity towards free radicals in flavonoids, a class of polyphenols, include the presence of a catechol or pyrogallol (B1678534) structure and a hydroxyl group at the C3 position. nih.gov While not a flavonoid, the hydroxyl group on the furanone ring of dihydro-4-hydroxy-2(3H)-furanone is a key feature that may contribute to its potential antioxidant activities through hydrogen bonding and interactions with biomolecules.

Table 1: Antioxidant Activity of Related Furanone Compounds

| Compound | Activity | Model System | Reference |

|---|---|---|---|

| 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) | Suppression of lipid peroxidation; Inhibition of cataract formation | Human plasma; Spontaneous cataract rat (ICR/f) | nih.gov |

Antimicrobial Activity (e.g., Antifungal, Antibacterial)

The 2(5H)-furanone scaffold is present in a variety of compounds that exhibit a wide range of antibacterial and antifungal activities. mdpi.com The general class of furanones is noted for its antimicrobial effects, which may involve the disruption of microbial cell membranes and interference with metabolic processes.

Antibacterial Activity Derivatives of 2(5H)-furanone have shown selective and potent antibacterial activity. One study detailed a derivative, 3-chloro-5(S)-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-4-[4-methylphenylsulfonyl]-2(5H)-furanone (F105), which demonstrated highly specific activity against Gram-positive bacteria. nih.gov F105 was effective against Staphylococcus aureus, S. epidermidis, Bacillus cereus, B. subtilis, and Micrococcus luteus, while Gram-negative bacteria remained unaffected. nih.gov The mechanism appears to involve the induction of reactive oxygen species (ROS) and subsequent damage to intracellular proteins. nih.gov Furthermore, certain 2(5H)-furanone derivatives have been shown to inhibit the formation of biofilms by Staphylococcus aureus and Staphylococcus epidermidis, and can increase the antibacterial efficacy of antibiotics like chloramphenicol. researchgate.net

Antifungal Activity The antifungal potential of furanone-related structures has also been investigated. The compound 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone (4HMBA), isolated from Senecio nutans, exhibited significant antifungal activity against Candida albicans. researchgate.netnih.gov It was found to inhibit filamentation and reduce the thickness of the cell wall in this pathogenic yeast. researchgate.net Notably, 4HMBA showed a synergistic fungicidal effect when combined with the commercial antifungal drug fluconazole. researchgate.net Other research has focused on synthesizing new furanone derivatives to screen for antifungal properties against pathogens like Candida albicans. nih.gov

Table 2: Antimicrobial Activity of Selected Furanone Derivatives

| Compound/Derivative | Target Organism | Observed Effect | Reference |

|---|---|---|---|

| 3-chloro-5(S)-[...] -2(5H)-furanone (F105) | Staphylococcus aureus (Gram-positive) | Antibacterial; ROS induction | nih.gov |

| 2(5H)-Furanone derivatives | Staphylococcus aureus, S. epidermidis | Anti-biofilm activity | researchgate.net |

| 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone (4HMBA) | Candida albicans | Antifungal; Inhibition of filamentation | researchgate.netnih.gov |

Anti-inflammatory Effects

The furanone structure is a component of molecules that exhibit anti-inflammatory properties. For instance, a study of 4,5-diaryl 3(2H)-furanones, designed as coxib-like compounds, demonstrated anti-inflammatory and cyclooxygenase (COX-1/2) inhibitory action. researchgate.netnih.gov One of the synthesized derivatives exhibited a 54% anti-inflammatory activity in a carrageenan-induced paw edema model in rats. researchgate.netnih.gov These findings suggest that the furanone core can be a valuable template for developing new anti-inflammatory agents. researchgate.net

Anticancer and Cytotoxic Activities

The potential of furanone derivatives as anticancer agents has been an area of active research. Various synthetic derivatives have been evaluated for their ability to inhibit the growth of cancer cells.

Studies have shown that certain 3,4-dihalo-5-hydroxy-2(5H)-furanones possess anticancer properties. mdpi.com In one investigation, new furanone derivatives were synthesized from 3-(4-nitrobezylidine)-5-phenylfuran-2(3H)-one and tested against breast carcinoma cells (MCF-7), with some compounds demonstrating good to moderate anticancer activity and low toxicity against normal cells. researchgate.net Another study on 2(5H)-Furanone derivatives prepared from mucobromic acid found that the compound 4-(2-Aminoanilino)-3-bromo-2(5H)-furanone was the most active against Dalton's Lymphoma Ascites (DLA) and HeLa cell lines.

Table 3: Cytotoxic Activity of Selected Furanone Derivatives

| Compound/Derivative | Cell Line(s) | Activity | Reference |

|---|---|---|---|

| 4,5-diarylfuran-3(2H)-one derivative | MCF-7 (breast cancer), HSC-3 (squamous cell carcinoma) | Cytotoxicity with IC50 values of 10 µM and 7.5 µM, respectively | researchgate.netnih.gov |

| 4-(2-Aminoanilino)-3-bromo-2(5H)-furanone | DLA (Dalton's Lymphoma Ascites), HeLa | Cytotoxic activity | |

| 3-(4-nitrobezylidine)-5-phenylfuran-2(3H)-one derivatives | MCF-7 (breast cancer) | Good to moderate anticancer activity | researchgate.net |

Central Nervous System Modulation (as gamma-hydroxybutyrolactone or GHB precursor)

Dihydro-4-hydroxy-2(3H)-furanone is a derivative of gamma-butyrolactone (B3396035) (GBL). GBL and 1,4-butanediol (B3395766) are metabolic precursors that rapidly convert to gamma-hydroxybutyrate (GHB) in the body. nih.gov GHB is a naturally occurring compound in the mammalian central nervous system (CNS) and acts as a powerful CNS depressant. nih.govmdpi.com

The effects of GHB are dose-dependent. At lower doses, it can produce euphoria, relaxation, and reduced inhibitions. nih.govnih.gov As the dose increases, it leads to sedation, and in cases of intoxication, it can cause severe respiratory depression and unconsciousness. nih.gov GHB alters dopaminergic activity in the CNS and is also a minor metabolite and precursor of the main inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). nih.govmdpi.com Due to its ability to induce sleep, the sodium salt of GHB (sodium oxybate) is used medically for the treatment of narcolepsy. mdpi.comnih.gov

Other Investigated Biological Activities (e.g., Antiviral)

Advanced Analytical and Detection Methods for Dihydro 4 Hydroxy 2 3h Furanone in Research

Chromatographic Methods (GC-MS, LC-MS/MS) for Quantification in Biological Matrices

Chromatography coupled with mass spectrometry stands as the gold standard for the quantification of small molecules like dihydro-4-hydroxy-2(3H)-furanone from intricate biological matrices such as plasma, urine, and tissue extracts. These methods offer high selectivity and sensitivity, allowing for the detection of trace amounts.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable compounds. For furanone derivatives, GC-MS often requires a sample preparation step to extract the analyte from the biological matrix, followed by a derivatization step to increase its volatility and improve chromatographic behavior. The NIST Chemistry WebBook provides mass spectrum data for 2(3H)-Furanone, dihydro-4-hydroxy- obtained through GC-MS, which serves as a reference for its identification. nist.gov Methods developed for related compounds, such as 2,5-dimethyl-4-hydroxy-3(2H)-furanone (Furaneol), often involve solid-phase extraction (SPE) to clean up the sample, followed by direct thermal desorption into the GC-MS system. nih.govresearchgate.net This approach minimizes sample handling and can achieve high recovery rates and good reproducibility. nih.gov For instance, a method using a Lichrolut-EN SPE column followed by microvial insert thermal desorption was developed for Furaneol analysis in fruit juice, demonstrating 98% recovery and a coefficient of variation below 4%. nih.govresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is particularly advantageous for analyzing less volatile or thermally labile compounds, often eliminating the need for derivatization. This method separates the compound from the matrix using liquid chromatography before it is ionized and detected by a tandem mass spectrometer. The high selectivity of LC-MS/MS is achieved through Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for the target analyte are monitored. This minimizes interference from the complex biological matrix. nih.gov While specific LC-MS/MS methods for dihydro-4-hydroxy-2(3H)-furanone are not extensively detailed in the provided results, the principles are demonstrated in the analysis of other hydroxy-alkenals and their metabolites. nih.govund.edu These methods involve careful optimization of chromatographic gradients and mass spectrometer settings to achieve sensitive quantification of multiple analytes in a single run. und.edu

Table 1: Comparison of Chromatographic Methods for Furanone Analysis

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

|---|---|---|

| Principle | Separates volatile compounds in a gaseous mobile phase followed by mass analysis. | Separates compounds in a liquid mobile phase followed by mass analysis. |

| Sample Volatility | Requires volatile or derivatized analytes. | Suitable for a wide range of polarities and volatilities; no derivatization needed. |

| Sample Preparation | Often involves extraction and derivatization. nih.gov | Typically involves protein precipitation or solid-phase extraction. nih.gov |

| Sensitivity | High, often in the picogram to femtogram range. | Very high, capable of detecting attomolar to femtomolar quantities. und.edu |

| Selectivity | Good, based on retention time and mass spectrum. nist.govnih.gov | Excellent, due to chromatographic separation and specific MRM transitions. nih.govund.edu |

| Common Application | Analysis of Furaneol in fruit juices, analysis of chlorinated hydroxyfuranones in water. nih.govnih.gov | Quantification of lipid peroxidation products and their metabolites in biological fluids. nih.govund.edu |

Spectroscopic Techniques (e.g., IR, NMR) for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for the unambiguous structural confirmation of 2(3H)-Furanone, dihydro-4-hydroxy- and can also be adapted for quantitative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR and ¹³C NMR spectra reveal the chemical environment of each proton and carbon atom, respectively, allowing for complete structural assignment. For dihydro-4-hydroxy-2(3H)-furanone, the ¹³C NMR spectrum shows distinct signals for the carbonyl carbon, the carbon bearing the hydroxyl group, and the other aliphatic carbons in the furanone ring. spectrabase.comnih.gov These spectral data are critical for distinguishing between isomers, such as the positional isomerism between 3-hydroxy- and 4-hydroxy-gamma-butyrolactone.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of dihydro-4-hydroxy-2(3H)-furanone would show characteristic absorption bands for the hydroxyl (-OH) group (a broad peak around 3400 cm⁻¹) and the lactone carbonyl (C=O) group (a strong peak around 1770 cm⁻¹). These characteristic frequencies confirm the presence of the key functional groups and the lactone ring structure. Data for related furanone compounds are available in the NIST Chemistry WebBook. nist.govnist.gov

Table 2: Key Spectroscopic Data for Dihydro-4-hydroxy-2(3H)-furanone and Related Structures

| Technique | Compound | Key Observables / Characteristic Peaks | Reference |

|---|---|---|---|

| ¹³C NMR | Dihydro-4-hydroxy-2(3H)-furanone | Signals corresponding to carbonyl, hydroxyl-bearing, and other ring carbons. | spectrabase.comnih.gov |

| Mass Spec (GC-MS) | Dihydro-4-hydroxy-2(3H)-furanone | Molecular ion peak and specific fragmentation patterns. | nist.govspectrabase.com |

| IR Spectroscopy | DL-Pantolactone (a related dimethyl-furanone) | Characteristic peaks for hydroxyl and carbonyl functional groups. | nist.gov |

Development of Biosensors and Chemosensors for Real-time Detection

The need for rapid, on-site detection of related compounds like γ-butyrolactone (GBL), the parent compound of dihydro-4-hydroxy-2(3H)-furanone, has driven the development of novel biosensors and chemosensors. ama-science.org These devices aim to provide real-time or near-real-time results without the need for extensive sample preparation or laboratory instrumentation.

Chemosensors: These are synthetic molecules designed to produce a measurable signal, such as a change in color or fluorescence, upon binding to a target analyte. researchgate.netrsc.org Recently, fluorescent chemosensors have been designed for the detection of GBL in beverages and saliva. ama-science.org One such sensor is based on a fluorescein (B123965) derivative that exhibits fluorescence quenching upon interaction with GBL. ama-science.org Another approach involves heteroditopic chemosensors with two distinct binding sites—a trifluoroacetyl group and a thiourea (B124793) group—designed to interact simultaneously with the hydroxyl and carboxylic groups of the hydrolyzed lactone (GHB), ensuring high selectivity even in complex media like soft drinks and urine. researchgate.netrsc.org Computational studies using density functional theory (DFT) have also explored fullerene-based nanosensors, with magnesium-doped C24 fullerenes showing promise for sensitive and efficient GBL detection. nih.gov

Biosensors: While specific biosensors for dihydro-4-hydroxy-2(3H)-furanone are not prominently featured in the search results, the principles can be extrapolated from enzymatic assays. Biosensors could be developed by immobilizing an enzyme that specifically recognizes and metabolizes the furanone onto a transducer. The biochemical reaction would then generate a detectable signal (e.g., electrical, optical).

Table 3: Examples of Sensor Technologies for GBL/GHB Detection

| Sensor Type | Principle of Detection | Target Analyte | Matrix | Key Features | Reference |

|---|---|---|---|---|---|

| Fluorescent Chemosensor | Fluorescence quenching upon binding. | GBL | Aqueous media, saliva, beverages | Fast, reliable, visual detection limit. | ama-science.org |

| Heteroditopic Chemosensor | Colorimetric and fluorescent changes via dual binding sites. | GHB | Soft drinks, alcoholic beverages, synthetic urine | High recognition in competitive media. | researchgate.netrsc.org |

| Fullerene-based Nanosensor | Changes in electronic and optical properties upon adsorption. | GBL | Theoretical/Computational | High reactivity and sensitivity (predicted). | nih.gov |

In vitro and In vivo Monitoring Techniques and Challenges

Monitoring dihydro-4-hydroxy-2(3H)-furanone and its analogs in biological systems presents several challenges, including metabolic instability, rapid clearance, and interactions with cellular components.

In vitro Monitoring: In cellular studies, monitoring the concentration and effects of furanones is crucial. Studies on related compounds like 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) show its ability to modulate bacterial quorum sensing and biofilm formation at sub-inhibitory concentrations. nih.govnih.gov In such experiments, chromatographic methods (HPLC or GC-MS) are typically used to measure the compound's concentration in the culture medium over time to assess its stability and uptake by the cells. A key challenge is the compound's potential degradation or transformation under experimental conditions, such as changes in pH or exposure to light and heat, which can form byproducts with different activities.

In vivo Monitoring: Tracking compounds in living organisms is more complex. Techniques must be sensitive enough to detect low concentrations in various tissues and fluids. For related compounds like the mutagenic furanone 'MX' (3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone), the alkaline single-cell gel electrophoresis (Comet) assay has been used in mice to detect DNA damage across multiple organs. nih.gov This study highlighted the dynamic nature of the compound's effect, with DNA damage peaking in the liver at 1 hour post-administration and returning to near-control levels by 3 hours, while persisting longer in the gastrointestinal tract. nih.gov This demonstrates a major challenge in in vivo monitoring: the pharmacokinetics of the compound, including its rapid metabolism and distribution, which dictates the optimal timing and location for sampling. Furthermore, the compound may be localized within specific subcellular compartments, such as the mitochondria, making whole-cell or whole-tissue measurements an incomplete picture of its activity.

Computational and Theoretical Studies of Dihydro 4 Hydroxy 2 3h Furanone

Molecular Modeling and Docking Studies of Compound-Target Interactions

Molecular modeling and docking simulations are instrumental in predicting how dihydro-4-hydroxy-2(3H)-furanone interacts with biological targets, such as proteins and enzymes. These computational techniques can forecast the binding affinity and mode of interaction, which are crucial for understanding the compound's biological activity.

The core structure of dihydro-4-hydroxy-2(3H)-furanone, a five-membered lactone ring with a hydroxyl group, is key to its interactions. The hydroxyl group can act as a hydrogen bond donor, while the carbonyl group of the lactone can act as a hydrogen bond acceptor. These features allow the molecule to form hydrogen bonds with amino acid residues in the active sites of proteins, potentially altering their conformation and function.

For instance, docking studies can predict how dihydro-4-hydroxy-2(3H)-furanone and its derivatives might bind to the active sites of enzymes. Such studies are critical in fields like drug discovery, where understanding the interaction between a small molecule and its target is fundamental. The predicted binding interactions can help in the design of more potent and selective inhibitors or activators.

Quantum Chemical Calculations of Electronic and Optical Properties

Quantum chemical calculations are employed to determine the electronic and optical properties of dihydro-4-hydroxy-2(3H)-furanone. These calculations provide a detailed understanding of the molecule's structure, stability, and reactivity.

Table 1: Computed Physicochemical Properties of Dihydro-4-hydroxy-2(3H)-Furanone

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 102.09 g/mol | lookchem.com |

| Exact Mass | 102.031694049 Da | nist.gov |

| XLogP3 | -0.8 | nih.gov |

| Hydrogen Bond Donor Count | 1 | lookchem.com |

| Hydrogen Bond Acceptor Count | 3 | lookchem.com |

| Polar Surface Area | 46.53 Ų | foodb.ca |

This table is interactive. Click on the headers to sort the data.

These properties, derived from computational methods, are essential for predicting the behavior of the compound in various environments. For example, the LogP value suggests the compound's hydrophilicity, which influences its solubility and distribution in biological systems. lookchem.com The polar surface area is another important descriptor for predicting drug transport properties.

Conformational Analysis and Structure-Activity Relationship (SAR) Studies

Conformational analysis of dihydro-4-hydroxy-2(3H)-furanone involves studying the different spatial arrangements of its atoms that can be obtained by rotation about single bonds. The furanone ring has a degree of flexibility, and its conformation can influence its binding to a biological target.

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a molecule relates to its biological activity. For the dihydro-4-hydroxy-2(3H)-furanone scaffold, SAR studies can explore how modifications to the ring or the position and nature of substituents affect its activity. For example, the stereochemistry of the hydroxyl group can significantly impact biological function. The (S)-enantiomer and the racemic form may exhibit different biological activities due to their differential interactions with chiral biological macromolecules.

The development of a library of derivatives with systematic structural variations allows for the identification of key structural features responsible for the desired biological effect. This information is invaluable for the rational design of new compounds with improved potency and selectivity. nih.gov

In Silico Pathway Analysis for Biosynthesis and Metabolism

In silico pathway analysis can be used to predict the potential biosynthetic and metabolic pathways of dihydro-4-hydroxy-2(3H)-furanone. While this compound is found in some natural sources, understanding its formation and breakdown is crucial. nih.gov

Computational tools can help identify potential precursor molecules and the enzymatic reactions that could lead to the synthesis of dihydro-4-hydroxy-2(3H)-furanone in organisms. For example, it is known that furanones can be synthesized in plants through a series of enzymatic steps. researchgate.net Similarly, in silico methods can predict how the compound is metabolized in the body, identifying potential metabolic enzymes and the resulting metabolites. This can provide insights into the compound's bioavailability and potential toxicity.

Application of Scaffold Concepts in Medicinal Chemistry for Dihydro-4-hydroxy-2(3H)-Furanone

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule. nih.gov The dihydro-4-hydroxy-2(3H)-furanone ring system serves as a valuable scaffold for the design of new therapeutic agents. Its relatively simple and synthetically accessible structure makes it an attractive starting point for chemical modifications.

The concept involves using the dihydro-4-hydroxy-2(3H)-furanone core and attaching different functional groups to explore a wide chemical space and identify compounds with desired biological activities. The inherent features of the scaffold, such as its ability to form hydrogen bonds, can be leveraged in the design of molecules that target specific biological pathways. This approach has been successfully applied to various scaffolds in the development of new drugs.

Table 2: Chemical Compound Names

| Compound Name |

|---|

| Dihydro-4-hydroxy-2(3H)-furanone |

| (S)-3-hydroxy-gamma-butyrolactone |

| 3-hydroxybutyrolactone |

| 4-hydroxy-2,5-dimethyl-3(2H)-furanone |

Emerging Research Areas and Future Directions

Therapeutic Development based on Dihydro-4-hydroxy-2(3H)-Furanone Scaffold

The core structure of dihydro-4-hydroxy-2(3H)-furanone serves as a valuable scaffold in medicinal chemistry for designing new therapeutic agents. Its relatively simple and synthetically accessible five-membered lactone ring makes it an appealing starting point for chemical modifications aimed at discovering novel pharmaceuticals.

The dihydro-4-hydroxy-2(3H)-furanone scaffold is utilized by attaching various functional groups to its core structure, allowing chemists to explore a wide chemical space to find compounds with specific biological activities. The inherent chemical features of the scaffold, such as the hydroxyl group acting as a hydrogen bond donor and the carbonyl group as a hydrogen bond acceptor, are key to its interactions with biological targets like proteins and enzymes.

Structure-Activity Relationship (SAR) studies are central to this process. These investigations explore how modifying the furanone ring or changing the position and nature of substituents impacts its biological function. A critical factor in the activity of derivatives is the stereochemistry of the hydroxyl group; the (S)-enantiomer and the racemic form can exhibit different biological effects due to how they interact with chiral macromolecules in the body. By developing a library of derivatives with systematic structural changes, researchers can identify the key features responsible for a desired therapeutic effect, enabling the rational design of new molecules with improved potency and selectivity.

| Scaffold Feature | Role in Drug Design | Example of Modification |

| 5-Membered Lactone Ring | Provides a stable, synthetically accessible core structure. | Introduction of double bonds or additional ring systems. |

| C4-Hydroxyl Group | Acts as a hydrogen bond donor, crucial for binding to biological targets. The stereochemistry is critical for activity. | Inversion of stereochemistry (R vs. S configuration) or replacement with other functional groups (e.g., methoxy, amino). |

| C2-Carbonyl Group | Acts as a hydrogen bond acceptor, contributing to molecular interactions. | Reduction to a hydroxyl group or conversion to a thiocarbonyl. |

| Ring Carbons (C3, C5) | Sites for attaching various substituents to alter properties like solubility, stability, and target specificity. | Addition of alkyl, aryl, or halogen groups. |

While direct research linking dihydro-4-hydroxy-2(3H)-furanone to neurodegenerative or metabolic disorders is still an emerging field, the known biological activities of the broader furanone class suggest significant potential. Furanones are known to possess antioxidant and anti-inflammatory properties, which are highly relevant to the pathology of many of these conditions. benthamscience.com Oxidative stress and inflammation are key factors in the progression of neurodegenerative diseases, and compounds that can mitigate these processes are of great therapeutic interest.

Similarly, metabolic disorders often involve complex signaling pathways that could be modulated by novel small molecules. The ability of the furanone scaffold to be modified allows for the creation of targeted molecules that could interact with specific enzymes or receptors involved in metabolic regulation. Future research is expected to focus on synthesizing and screening libraries of dihydro-4-hydroxy-2(3H)-furanone analogues for activity in cellular and animal models of these diseases.

Bioprocess Optimization for Sustainable Production

There is a significant and growing demand for more sustainable and atom-economical approaches to synthesizing γ-butyrolactones. acs.orgresearchgate.net Traditional production methods often rely on petroleum-derived feedstocks. bangordailynews.com Emerging research focuses on bioprocesses that utilize renewable biomass.

Researchers have developed cost-effective pathways to produce chiral building blocks like (S)-3-hydroxy-γ-butyrolactone (HBL), a stereoisomer of the target compound, from glucose. bangordailynews.com This process can use glucose derived from various lignocellulosic feedstocks, including wood chips and other woody biomass, opening a new avenue for sustainable production. bangordailynews.com This bio-based approach not only results in significantly reduced greenhouse gas emissions but can also lower production costs by over 60% compared to petrochemical methods. bangordailynews.com Further optimization of fermentation conditions and microbial strains could lead to even more efficient and scalable bioproduction of dihydro-4-hydroxy-2(3H)-furanone and its derivatives. nih.govresearchgate.net

| Production Method | Starting Materials | Key Advantages | Key Challenges |

| Petrochemical Synthesis | Petroleum-derived feedstocks. bangordailynews.com | Established industrial processes. | High cost, reliance on fossil fuels, significant greenhouse gas emissions. bangordailynews.com |

| Biomass Fermentation | Renewable feedstocks like glucose from wood or agricultural waste. bangordailynews.com | Sustainable, lower cost, reduced environmental impact. bangordailynews.com | Process optimization, achieving high yields and concentrations, downstream purification. bangordailynews.com |

| Chemo-catalytic Conversion | Biomass-derived intermediates (e.g., 2-furanone from furfural). rsc.org | High yields, potential for catalyst recycling. rsc.org | Catalyst development, reaction conditions (pressure, temperature). |

Advanced Materials Science Applications

While the direct application of dihydro-4-hydroxy-2(3H)-furanone in materials science is a nascent field, the potential of its core structure and related compounds is notable. The parent γ-butyrolactone (GBL) structure is a precursor for (co)poly-γ-butyrolactone (pGBL), a thermoplastic material that is attracting interest as a sustainable alternative to common plastics due to its biodegradability and re-monomerizability. rsc.org

Furthermore, the structural versatility of substituted furanones is being explored for novel electronic materials. For instance, derivatives like (R)-dihydro-4-propyl-2(3H)-furanone are being investigated for use in the synthesis of organic light-emitting diodes (OLEDs), where their properties could enhance performance and sustainability. chemicalbook.com These examples suggest that dihydro-4-hydroxy-2(3H)-furanone could serve as a valuable monomer or building block for creating new biodegradable polymers, functional materials, and components for electronic devices.

Role in Chemical Biology and Systems Biology Approaches

In chemical biology, dihydro-4-hydroxy-2(3H)-furanone is valued as a chiral building block, or synthon. Its specific stereochemistry can be used to construct more complex molecules with precise three-dimensional structures, which is essential for creating compounds with specific biological functions.

In the realm of systems biology, in silico or computational methods are becoming indispensable for understanding how small molecules like dihydro-4-hydroxy-2(3H)-furanone behave in a biological system.

In Silico Pathway Analysis: Computational tools can predict the potential biosynthetic and metabolic pathways of the compound. This helps identify precursor molecules and the enzymatic reactions involved in its formation and breakdown, offering insights into its bioavailability and potential toxicity.

Molecular Docking: These simulations predict how dihydro-4-hydroxy-2(3H)-furanone and its analogues might bind to the active sites of proteins and enzymes. By forecasting the binding affinity and mode of interaction, these studies are crucial for understanding the compound's biological activity and for rationally designing more potent derivatives.

| Computational Approach | Application to Dihydro-4-hydroxy-2(3H)-Furanone | Information Gained |

| Molecular Docking | Simulating the interaction between the furanone and a target protein's active site. | Binding affinity, specific amino acid interactions, potential for inhibition/activation. |

| Pathway Analysis | Predicting metabolic enzymes that can act on the furanone structure. | Potential metabolites, rate of clearance, bioavailability, potential for drug-drug interactions. |

| Conformational Analysis | Studying the different spatial arrangements (conformations) of the molecule. | Understanding how the molecule's flexibility influences its ability to bind to a biological target. |

Investigation of Temporal Effects and Degradation Products in Biological Systems

Understanding what happens to dihydro-4-hydroxy-2(3H)-furanone over time in a biological system is a critical area for future research. Monitoring the compound and its analogues in vitro and in vivo is met with challenges, including potential metabolic instability and rapid clearance from the body.

Studies on the closely related compound 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) have shown that its stability is highly dependent on pH. nih.govtum.de It is likely that dihydro-4-hydroxy-2(3H)-furanone exhibits similar pH-dependent degradation. In biological systems, molecules containing a furan (B31954) ring can be metabolized into reactive intermediates, which then form various downstream products. nih.gov For example, human metabolism of HDMF results in its conversion to glucuronide conjugates before being excreted. nih.gov This suggests that dihydro-4-hydroxy-2(3H)-furanone is likely to undergo significant biotransformation. Future investigations will need to focus on identifying its specific degradation products and metabolites and tracking their concentrations over time to fully understand the compound's lifecycle and effects within a biological system.

Q & A

Q. What spectroscopic methods are recommended to determine the purity and structural identity of 2(3H)-Furanone, dihydro-4-hydroxy- in laboratory settings?

To confirm structural identity and purity, use:

- NMR spectroscopy : Analyze proton and carbon environments (e.g., hydroxyl group at δ ~4.5 ppm in H NMR) .

- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 102 for [M+H]) and fragmentation patterns .

- Infrared (IR) spectroscopy : Identify functional groups (e.g., hydroxyl stretch at ~3200–3400 cm, carbonyl at ~1750 cm) .

- Chromatographic methods (HPLC/GC) : Monitor purity and degradation products under controlled conditions .

Q. What environmental factors influence the stability of 2(3H)-Furanone, dihydro-4-hydroxy- during experiments?

Key factors include:

- Light and heat : Degrades under prolonged exposure, forming inactive byproducts. Store in dark, cold conditions (e.g., -20°C) .

- pH : Stability varies with acidity; neutral pH (6.5–7.5) recommended for aqueous solutions .

- Solvent interactions : Polar solvents (e.g., water, ethanol) enhance solubility but may accelerate hydrolysis. Use stabilizers like antioxidants in long-term studies .

Q. Table 1: Stability Under Environmental Conditions

| Condition | Effect on Stability | Recommended Mitigation |

|---|---|---|

| Light (UV exposure) | Rapid degradation | Amber glassware, dark storage |

| Temperature >25°C | Increased decomposition rate | Refrigerate or freeze |

| pH <5 or >9 | Hydrolysis of lactone ring | Buffer to neutral pH |

Advanced Research Questions

Q. How can researchers design experiments to elucidate the interaction of 2(3H)-Furanone, dihydro-4-hydroxy- with antioxidant enzymes?

- In vitro enzyme assays : Measure activity changes of superoxide dismutase (SOD) or catalase in presence of the compound. Use kinetic assays (e.g., NADPH oxidation for SOD) .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamics with enzyme targets .

- Molecular docking simulations : Predict binding sites (e.g., hydroxyl group interactions with catalytic residues) .

- Fluorescence quenching : Monitor conformational changes in enzymes using tryptophan fluorescence .

Q. How to address contradictory reports on its pro-oxidant vs. antioxidant effects in cellular models?

Contradictions arise from:

- Dosage thresholds : Low doses (µM range) enhance antioxidant defenses, while high doses (mM) induce oxidative stress via ROS generation .

- Cell-type specificity : Variations in enzyme expression (e.g., glutathione levels) affect outcomes. Validate across multiple cell lines .

- Experimental duration : Short-term exposure may show antioxidant effects, while prolonged exposure reveals toxicity .

Q. Table 2: Dosage-Dependent Effects in Animal Models

| Dosage Range | Observed Effect | Model System |

|---|---|---|

| 10–50 mg/kg | Enhanced SOD activity, reduced inflammation | Murine macrophages |

| >100 mg/kg | Lipid peroxidation, cellular apoptosis | Rat hepatocytes |

Q. What methodologies are suitable for tracking its role in metabolic pathways?

- Metabolomic profiling : Use LC-MS/MS to quantify changes in key metabolites (e.g., glutathione, ATP) after treatment .

- Isotope labeling : C-labeled compound to trace incorporation into metabolic intermediates .

- Enzyme inhibition studies : Co-administer with pathway-specific inhibitors (e.g., cycloheximide for protein synthesis) to isolate effects .

Q. What are best practices for synthesizing derivatives to study structure-activity relationships (SAR)?

- Functional group modification : Introduce substituents (e.g., methyl, acetyl) at the hydroxyl or lactone positions. Compare with ’s synthesis of dihydro-5,5-dimethyl derivatives .

- Analytical validation : Confirm derivative structures via X-ray crystallography or 2D NMR (e.g., NOESY for stereochemistry) .

- Bioactivity screening : Test derivatives in antioxidant (DPPH assay) and cytotoxicity (MTT assay) models to correlate structural changes with activity .

Q. How to resolve discrepancies in reported bioactivity data due to experimental conditions?

- Standardize protocols : Control variables like cell passage number, serum concentration, and incubation time .

- Reproducibility checks : Replicate studies in independent labs using identical compound batches.

- Environmental monitoring : Use real-time degradation tracking (e.g., HPLC) during assays to account for instability .

Data Contradiction Analysis

Example : Variations in furanone content in bio-oils after microwave-assisted hydrothermal pretreatment (MHT):

- Conflict : 2(3H)-Furanone, dihydro-4-hydroxy- increased in cellulose-derived bio-oils but decreased in hemicellulose-rich systems .

- Resolution : Tailor pretreatment parameters (temperature, biomass type) to target specific furanone yields. Validate with pyrolysis-GC/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.